molecular formula C24H17N3O3 B2420469 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one CAS No. 1185082-45-4

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B2420469
CAS No.: 1185082-45-4
M. Wt: 395.418
InChI Key: GPXHEPYHBMKNFJ-UHFFFAOYSA-N
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Description

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, an oxadiazole ring, and an isoquinolinone core

Preparation Methods

The synthesis of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The isoquinolinone core can be synthesized via Pictet-Spengler condensation, followed by further functionalization to introduce the methoxyphenyl and oxadiazole groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.

    Industry: It may be used in the development of advanced materials, such as polymers and dyes, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain signaling pathways, influencing cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

When compared to similar compounds, 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one stands out due to its unique combination of structural features. Similar compounds include:

    4-(3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one: Differing by the presence of a hydroxy group instead of a methoxy group.

    4-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one: Differing by the presence of a methyl group instead of a methoxy group.

    4-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one: Differing by the presence of a chloro group instead of a methoxy group.

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c1-29-18-11-7-8-16(14-18)22-25-23(30-26-22)21-15-27(17-9-3-2-4-10-17)24(28)20-13-6-5-12-19(20)21/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXHEPYHBMKNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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